molecular formula C7H10BrClN2 B3034009 1-(4-Bromobutyl)-4-chloro-1H-pyrazole CAS No. 132449-90-2

1-(4-Bromobutyl)-4-chloro-1H-pyrazole

Cat. No.: B3034009
CAS No.: 132449-90-2
M. Wt: 237.52 g/mol
InChI Key: YCMLLCRHFLBVDU-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-chloro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobutyl group and a chlorine atom attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrazole and 1,4-dibromobutane.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Synthetic Route: The 4-chloropyrazole undergoes nucleophilic substitution with 1,4-dibromobutane to form the desired product, this compound.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromobutyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the bromobutyl group to a butyl group.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups through reactions with organometallic reagents or halogen exchange reactions.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran (THF), and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromobutyl)-4-chloro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom on the pyrazole ring can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-Bromobutyl)-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Bromobutyl)-4-chloro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

    1-(4-Bromobutyl)-4-chloro-1H-triazole: Contains a triazole ring, which has three nitrogen atoms in the ring.

    1-(4-Bromobutyl)-4-chloro-1H-pyrrole: Features a pyrrole ring with a single nitrogen atom.

The uniqueness of this compound lies in its specific combination of the bromobutyl group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromobutyl)-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrClN2/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMLLCRHFLBVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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